molecular formula C8H4F3NOS B13705360 4-(Trifluoromethyl)-1,2-benzothiazol-3-one

4-(Trifluoromethyl)-1,2-benzothiazol-3-one

Cat. No.: B13705360
M. Wt: 219.19 g/mol
InChI Key: JQGZXHHCTVOKJE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-benzothiazol-3-one is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a ketone moiety at the 3-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of the -CF₃ group, enhancing stability and influencing reactivity.

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)7(13)12-14-5/h1-3H,(H,12,13)

InChI Key

JQGZXHHCTVOKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SNC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents

A prominent method to introduce the trifluoromethyl group involves electrophilic trifluoromethylation mediated by hypervalent iodine reagents, such as trifluoromethylbenziodoxolone derivatives. Key points include:

  • Starting from 2-iodobenzoic acid, the trifluoromethylbenziodoxolone reagent is synthesized via oxidation and ligand exchange steps, optimized to a three-step or even one-pot process with overall yields around 55-72%.
  • This reagent efficiently transfers the trifluoromethyl group to sulfur nucleophiles, enabling the synthesis of trifluoromethylated benzothiazolones.
  • The process is scalable, uses relatively safe reagents like trichlorocyanuric acid as a chlorine source, and requires only a small excess of the costly Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane).

Metal-Free Synthesis of Benzothiazoles Followed by Trifluoromethylation

  • Benzothiazoles can be synthesized via reaction of substituted anilines with aromatic isothiocyanates in the presence of bases like potassium carbonate under aerobic conditions and moderate heating (around 80°C) in solvents such as 2-butanol.
  • Subsequent trifluoromethylation of sulfur atoms in these scaffolds can be achieved using electrophilic trifluoromethylating agents, enabling the formation of 4-(trifluoromethyl)-1,2-benzothiazol-3-one derivatives.
  • This two-step approach allows for modular synthesis with good yields (up to 98% in benzothiazole formation) and mild conditions.

Trifluoromethylation via Togni Reagent and Copper Catalysis

  • The Togni reagent, a hypervalent iodine compound, is used for trifluoromethylation of enamine substrates, which can be adapted for benzothiazole derivatives bearing enamine-like functionalities.
  • In the presence of copper(I) iodide catalyst and solvents like N,N-dimethylformamide, the Togni reagent introduces the trifluoromethyl group at β-positions, which can then undergo intramolecular cyclization to form trifluoromethylated heterocycles.
  • Yields for trifluoromethylated intermediates vary (e.g., 23% for β-trifluoromethylated enamines), with subsequent cyclization steps yielding up to 60% of the desired product.
  • One-pot processes combining trifluoromethylation and cyclization have been explored but may require optimization due to lower yields or side reactions.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents & Conditions Yield (%) Scalability & Notes
Hypervalent iodine trifluoromethylation 2-Iodobenzoic acid NaIO4 oxidation, ligand exchange, Ruppert–Prakash reagent, trichlorocyanuric acid, mild stirring 55-72 Scalable, safe reagents, one-pot possible
Metal-free benzothiazole synthesis + trifluoromethylation Substituted anilines + aromatic isothiocyanates Potassium carbonate, 2-butanol, aerobic conditions, electrophilic trifluoromethylation Benzothiazole: up to 98; trifluoromethylation: moderate to good Mild conditions, modular approach
Togni reagent-mediated trifluoromethylation Enamine substrates Togni reagent, CuI catalyst, DMF, room temperature Intermediate: ~23; final product: ~60 Requires catalyst, potential for one-pot synthesis

Research Results and Observations

  • The hypervalent iodine-mediated trifluoromethylation route offers a robust and industrially viable method with relatively high yields and straightforward purification.
  • Metal-free benzothiazole synthesis followed by trifluoromethylation provides a flexible synthetic platform, achieving high yields in the benzothiazole formation step, though trifluoromethylation yields depend on substrate and conditions.
  • Togni reagent-based methods enable incorporation of trifluoromethyl groups under mild conditions but may require copper catalysis and careful reaction control to maximize yields.
  • Radical scavenger experiments (e.g., using TEMPO) confirm the involvement of radical intermediates in trifluoromethylation, which informs reaction mechanism understanding and optimization.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs of 4-(Trifluoromethyl)-1,2-benzothiazol-3-one, emphasizing substituent variations and biological activities:

Compound Name Structure Molecular Weight Key Substituents Biological Activity/Application Reference
4-(Trifluoromethyl)-1,2-benzothiazol-3-one Benzothiazole ring with -CF₃ (C4) and ketone (C3) ~219.17 -CF₃ at C4 Potential herbicidal/agrochemical activity (inferred from analogs) N/A
Ipsapirone 1,2-Benzothiazol-3-one with piperazine and butoxy chains ~413.46 Piperazine, butoxy Serotonin receptor agonist; CNS therapeutic (anxiolytic)
3-((4-Methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one Benzothiazol-2-one linked to triazole and -CF₃-benzyl 436.5 Triazole, -CF₃-benzyl Unknown (structural similarity suggests agrochemical potential)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone fused with benzothiazole N/A Allyl, phenyl Structural analog for photophysical studies

Substituent Effects on Bioactivity

  • Trifluoromethyl Group : The -CF₃ group enhances lipophilicity and metabolic stability. In herbicidal compounds, its presence correlates with activity against broadleaf weeds (e.g., rape), as seen in 4-(trifluoromethyl)phenyl-substituted triazoles .
  • Heterocyclic Modifications: Ipsapirone’s piperazine moiety enables serotonin receptor binding, distinguishing it from non-CNS-targeted benzothiazolones. Conversely, triazole-linked derivatives (e.g., ) may prioritize enzyme inhibition or agrochemical interactions .
  • Positional Isomerism : Substitution at the 4-position (vs. 2- or 6-positions) in benzothiazoles significantly alters electronic profiles and target selectivity.

Biological Activity

4-(Trifluoromethyl)-1,2-benzothiazol-3-one, a compound characterized by its unique trifluoromethyl group attached to a benzothiazole core, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

  • Molecular Formula : C14H8F3NOS
  • Molecular Weight : 299.28 g/mol
  • IUPAC Name : 2-[4-(Trifluoromethyl)phenyl]-1,2-benzothiazol-3-one

Biological Activity Overview

The biological activity of 4-(Trifluoromethyl)-1,2-benzothiazol-3-one has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole structure exhibit significant antimicrobial properties. The introduction of the trifluoromethyl group enhances this activity. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that derivatives of benzothiazole with trifluoromethyl substitutions can have MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
4-(Trifluoromethyl)-1,2-benzothiazol-3-oneS. aureus1.0
4-(Trifluoromethyl)-1,2-benzothiazol-3-oneE. coli2.0

Anticancer Activity

The anticancer potential of 4-(Trifluoromethyl)-1,2-benzothiazol-3-one has also been investigated. Studies demonstrate its ability to induce apoptosis in cancer cell lines:

  • Cell Viability Reduction : Treatment with the compound at concentrations as low as 0.39 µg/mL resulted in significant reductions in cell viability in certain cancer cell lines .
Cell LineConcentration (µg/mL)Viability Reduction (%)
A172100>60
H40.39<40

The mechanism by which 4-(Trifluoromethyl)-1,2-benzothiazol-3-one exerts its biological effects is believed to involve:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, leading to a cascade of biochemical reactions that inhibit cell proliferation or induce cell death.
  • Oxidative Stress Induction : It has been suggested that the compound may increase oxidative stress within cells, contributing to its anticancer effects by promoting apoptosis .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against multiple strains and found that derivatives with trifluoromethyl groups showed enhanced activity compared to their non-substituted counterparts .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that treatment with the compound led to significant apoptosis in cancer cell lines, indicating its potential as a therapeutic agent against malignancies .

Q & A

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

  • Methodology : Incubate with liver microsomes (human or murine) and analyze via LC-MS/MS for metabolite identification. Quantify half-life (t1/2) and intrinsic clearance (Clint). Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) identify metabolic pathways .

Key Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Data Reproducibility : Publish detailed experimental protocols, including solvent grades and equipment calibration parameters .

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